2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3OS3 and its molecular weight is 446. The purity is usually 95%.
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Biological Activity
The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring via Hantzsch synthesis and subsequent substitution reactions to introduce various functional groups.
Synthetic Route Overview
- Formation of Thiazole Ring : The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
- Substitution Reactions : This step introduces the chlorobenzyl and methylbenzothiazol groups.
- Amidation : The final step involves forming the amide bond through reaction with an appropriate amine under dehydrating conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated a series of thiazole derivatives against A549 (lung carcinoma) and C6 (glioma) cell lines using MTT assays. Results indicated that compounds with electron-withdrawing groups exhibited enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that favors such substitutions .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | TBD | Induction of apoptosis |
Similar Thiazole Derivative | C6 | 15.5 | Caspase activation |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents, such as chlorine in this compound, often enhances antibacterial activity.
- Case Study : Research on thiazole-linked compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing activity comparable to standard antibiotics .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|---|
This compound | E. coli | TBD | Moderate |
Similar Thiazole Derivative | S. aureus | 32 µg/mL | High |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells, mediated by the activation of caspases .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are common mechanisms observed in thiazole derivatives.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-12-2-7-16-17(8-12)28-19(23-16)24-18(25)9-15-11-27-20(22-15)26-10-13-3-5-14(21)6-4-13/h2-8,11H,9-10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIONCCDFHVYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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